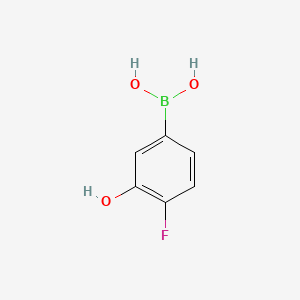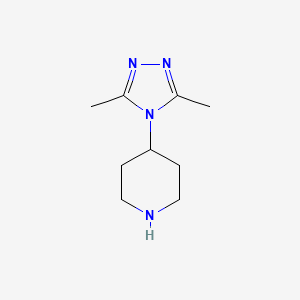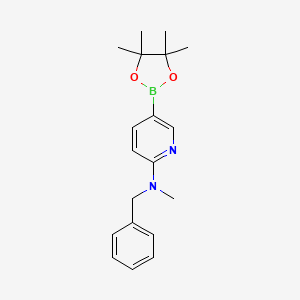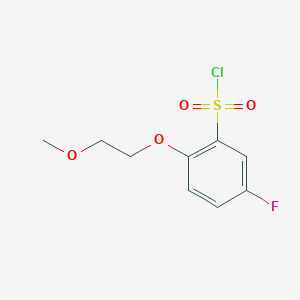
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonamide-based compound . It has a CAS Number of 1174295-58-9 and a molecular weight of 268.69 . The compound is of great interest to the scientific community.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7 (11)6-9 (8)16 (10,12)13/h2-3,6H,4-5H2,1H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Fluorosulfonylation Reagents and Synthesis of Isoxazoles
A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), was developed, showing potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
2. Sulfonylation in Synthesis of Penoxsulam
An investigation into the sulfonylation process, particularly regarding base, temperature, and proportion, led to the optimal synthesis conditions for penoxsulam, using a similar sulfuryl chloride. This research highlights the critical role of sulfonylation in synthesizing certain chemical compounds (Si-tia, 2016).
3. Synthesis and Biological Screening of Sulfonamides
A series of N-substituted benzene sulfonamides, similar in structure to 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, were synthesized and screened for their antioxidant activities. These compounds showed significant activity against the acetylcholinesterase enzyme, indicating their potential in therapeutic applications (Fatima et al., 2013).
4. Development of Novel Polyethylene Oxide Drugs
Polyethylene oxide drugs incorporating 5-fluorouracil and nitrogen mustard at one end, and 4-amino-N-(2-pyrimidinyl) benzene sulfonamide at the other, were synthesized. This research demonstrates the potential for creating complex drug molecules utilizing elements similar to 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (Chen, Huang & Huang, 2000).
5. Synthesis of Pyrazoline Benzene Sulfonamides
Polymethoxylated-pyrazoline benzene sulfonamides, similar to the compound , were synthesized and evaluated for cytotoxic activities on tumor and non-tumor cell lines. This research adds to the understanding of the therapeutic potential of sulfonamide derivatives (Kucukoglu et al., 2016).
properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7(11)6-9(8)16(10,12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSVCVSKLPJOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



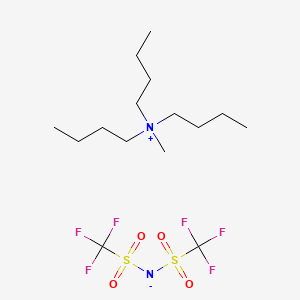
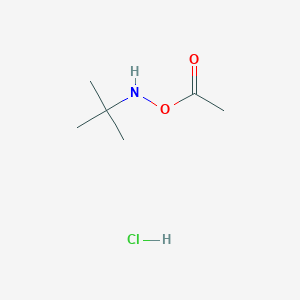
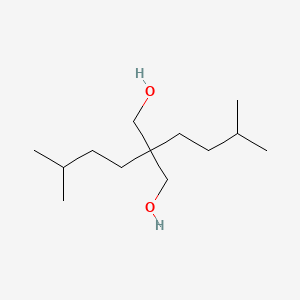
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
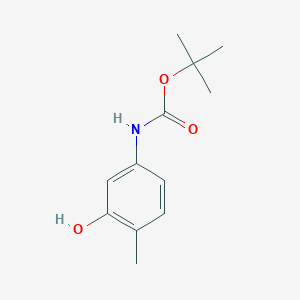
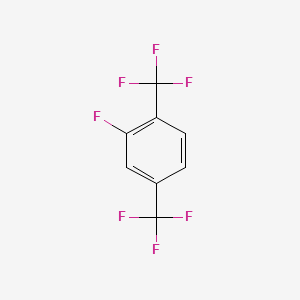
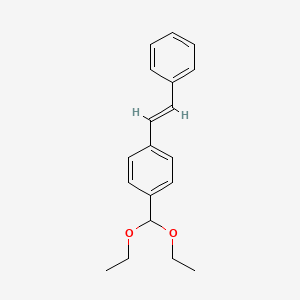
![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
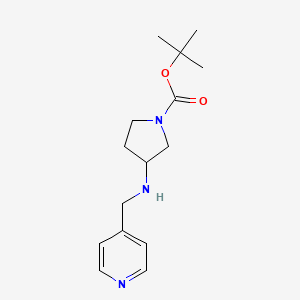
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

